molecular formula C9H8Br2O B13083505 1-(2,6-Dibromophenyl)propan-1-one

1-(2,6-Dibromophenyl)propan-1-one

Katalognummer: B13083505
Molekulargewicht: 291.97 g/mol
InChI-Schlüssel: PWPVLBOXPUVKHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Dibromophenyl)propan-1-one is an organic compound with the molecular formula C9H8Br2O and a molecular weight of 291.97 g/mol . This compound is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a propanone group. It is a member of the aryl ketone family and is often used in various chemical and pharmaceutical applications.

Vorbereitungsmethoden

The synthesis of 1-(2,6-Dibromophenyl)propan-1-one typically involves the bromination of phenylpropanone derivatives. One common method includes the reaction of phenylpropanone with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions of the phenyl ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(2,6-Dibromophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(2,6-Dibromophenyl)propan-1-ol.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dibromophenyl)propan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2,6-Dibromophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or activation of specific enzymes and receptors. This interaction can result in various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

1-(2,6-Dibromophenyl)propan-1-one can be compared with other similar compounds, such as:

    1-(2,4-Dibromophenyl)propan-1-one: Similar in structure but with bromine atoms at different positions, leading to different chemical and biological properties.

    1-(2,6-Dichlorophenyl)propan-1-one: Contains chlorine atoms instead of bromine, which can affect its reactivity and applications.

    1-(2,6-Difluorophenyl)propan-1-one:

The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C9H8Br2O

Molekulargewicht

291.97 g/mol

IUPAC-Name

1-(2,6-dibromophenyl)propan-1-one

InChI

InChI=1S/C9H8Br2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3

InChI-Schlüssel

PWPVLBOXPUVKHD-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)C1=C(C=CC=C1Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.